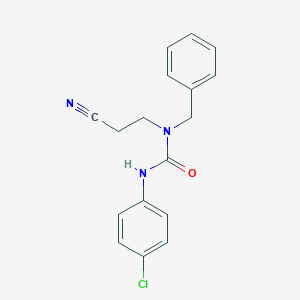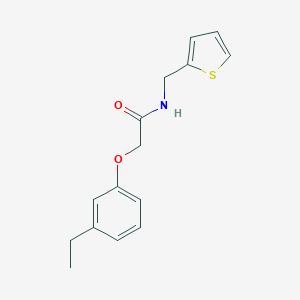![molecular formula C17H24N2O2 B240539 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide](/img/structure/B240539.png)
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide, also known as UMB 68, is a chemical compound that belongs to the class of N-acyl amino acid derivatives. It has been widely studied for its potential therapeutic applications in various fields, including cancer treatment, pain management, and inflammation.
Mecanismo De Acción
The mechanism of action of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68 involves the inhibition of the protein kinase C (PKC) pathway. PKC is a family of enzymes that play a crucial role in cell signaling and regulation. N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68 inhibits the activity of PKC by binding to its regulatory domain, thereby preventing its activation.
Biochemical and Physiological Effects:
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68 has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), thereby reducing inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit low toxicity and high selectivity towards PKC. However, N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68 has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68. One potential area of research is the development of novel analogs with improved pharmacological properties. Another area of interest is the investigation of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68's potential applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, further studies are needed to elucidate the precise mechanisms of action of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68 and its potential interactions with other signaling pathways.
Métodos De Síntesis
The synthesis of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68 involves the reaction between 4-aminobenzophenone and cyclohexanecarboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with dimethylaminoethyl chloride to obtain N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68.
Aplicaciones Científicas De Investigación
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide 68 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for pain management.
Propiedades
Nombre del producto |
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide |
|---|---|
Fórmula molecular |
C17H24N2O2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H24N2O2/c1-19(2)16(20)12-13-8-10-15(11-9-13)18-17(21)14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,18,21) |
Clave InChI |
ILVNIXLLHBERMJ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2CCCCC2 |
SMILES canónico |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)

![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)

![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide](/img/structure/B240525.png)
![3-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240538.png)
![4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240542.png)
![2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240547.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide](/img/structure/B240566.png)